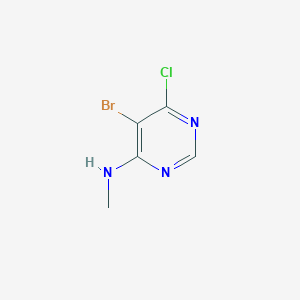

5-bromo-6-chloro-N-methylpyrimidin-4-amine

描述

Molecular Structure and Isomerism

5-Bromo-6-chloro-N-methylpyrimidin-4-amine possesses a distinctive molecular architecture characterized by a pyrimidine ring system with strategic substituent placement. The compound exhibits the molecular formula Carbon₅Hydrogen₅BromineChlorineNitrogen₃ and maintains a molecular weight of 222.47 grams per mole. The Chemical Abstracts Service registry number 1289124-64-6 provides unambiguous identification for this specific structural arrangement.

The molecular framework consists of a six-membered pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes bromine at position 5, chlorine at position 6, and an N-methylamine group at position 4. This specific arrangement creates a unique electronic environment that influences both the compound's stability and reactivity characteristics. The presence of two halogen atoms in adjacent positions generates significant steric and electronic effects that impact molecular conformation and intermolecular interactions.

Structural analysis reveals that the compound adopts a planar configuration typical of pyrimidine derivatives, with the halogen substituents and methylamine group maintaining coplanarity with the aromatic ring system. This planar arrangement facilitates effective π-electron delocalization throughout the molecule while providing specific sites for electrophilic and nucleophilic attack. The methylamine substituent introduces both steric hindrance and hydrogen bonding capability, contributing to the compound's unique chemical behavior patterns.

The molecular geometry exhibits significant asymmetry due to the different halogen substituents and the N-methylamine group. This asymmetric substitution pattern prevents the formation of constitutional isomers but allows for potential conformational variations depending on environmental conditions. The compound's structure demonstrates remarkable stability under ambient conditions while maintaining sufficient reactivity for synthetic transformations through nucleophilic substitution and coupling reactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to confirm structural identity and purity. Proton Nuclear Magnetic Resonance spectroscopy provides critical information about the methylamine group, which appears as a characteristic signal in the chemical shift range of 2.5 parts per million. The N-methylamine protons exhibit specific coupling patterns that distinguish this compound from related pyrimidine derivatives with different substitution patterns.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the distinctive carbon environments created by halogen substitution and the methylamine group. The methyl carbon typically resonates between 25-30 parts per million, while the pyrimidine ring carbons show characteristic downfield shifts due to halogen deshielding effects. The presence of bromine and chlorine substituents creates unique chemical shift patterns that enable unambiguous structural identification and differentiation from closely related compounds.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The N-methylamine group produces distinctive N-H stretching vibrations in the 3200-3400 wavenumber region, while the pyrimidine ring system exhibits characteristic Carbon-Nitrogen stretching modes around 1600 wavenumbers. These spectroscopic signatures provide valuable fingerprint information for compound identification and purity assessment.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 222, corresponding to the calculated molecular weight. Fragmentation patterns show characteristic loss of halogen atoms, producing diagnostic fragment ions that confirm the substitution pattern. High-resolution mass spectrometry provides additional confirmation of the molecular formula and enables detection of trace impurities or structural variants. The isotope pattern analysis particularly benefits from the distinctive bromine and chlorine isotope distributions, which create characteristic mass spectral signatures.

Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of this compound reflect the combined influences of halogen substitution, aromatic character, and hydrogen bonding capability. The compound demonstrates moderate solubility in both aqueous and organic solvent systems, a characteristic that enhances its utility in various synthetic applications. This solubility profile results from the balance between the hydrophobic halogen substituents and the hydrophilic methylamine functionality.

Computational analysis reveals specific physicochemical parameters that govern the compound's behavior in different environments. The topological polar surface area measures 37.81 square angstroms, indicating moderate polarity that contributes to membrane permeability characteristics. The calculated logarithmic partition coefficient (LogP) of 1.9342 suggests favorable lipophilicity for potential biological applications while maintaining sufficient hydrophilicity for synthetic manipulations.

The molecular structure contains three hydrogen bond acceptor sites and one hydrogen bond donor site, creating specific intermolecular interaction patterns. These hydrogen bonding characteristics influence crystal packing arrangements, solubility properties, and potential biological target interactions. The presence of one rotatable bond provides limited conformational flexibility while maintaining overall structural rigidity.

Thermal stability analysis indicates that the compound maintains structural integrity under moderate heating conditions, although specific decomposition temperatures require experimental determination. The halogen substituents contribute to thermal stability through their electron-withdrawing effects, which stabilize the aromatic ring system against thermal degradation. Storage recommendations specify sealed containers maintained at 2-8 degrees Celsius to ensure long-term stability and prevent degradation.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 222.47 | grams per mole |

| Topological Polar Surface Area | 37.81 | square angstroms |

| Logarithmic Partition Coefficient | 1.9342 | dimensionless |

| Hydrogen Bond Acceptors | 3 | count |

| Hydrogen Bond Donors | 1 | count |

| Rotatable Bonds | 1 | count |

Quantum Chemical Computational Analysis

Quantum chemical computational studies of this compound provide detailed insights into electronic structure, molecular orbital distributions, and reactivity patterns. Density functional theory calculations reveal the influence of halogen substitution on charge distribution throughout the pyrimidine ring system. The electron-withdrawing nature of bromine and chlorine substituents creates regions of positive electrostatic potential that influence both intermolecular interactions and chemical reactivity.

Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic properties and potential for electron transfer processes. The presence of halogen substituents significantly affects these orbital energies, creating unique electronic signatures that distinguish this compound from other pyrimidine derivatives. The N-methylamine group contributes electron density through its lone pair electrons, partially counteracting the electron-withdrawing effects of the halogens.

Computational studies of similar pyrimidine derivatives reveal that substituents at positions 2 and 4 significantly influence charge distribution and hydrogen-bonding capacity. In the case of this compound, the strategic placement of the methylamine group at position 4 creates favorable conditions for both intramolecular stabilization and intermolecular hydrogen bonding interactions. These computational findings align with experimental observations of enhanced stability and specific reactivity patterns.

Crystallographic studies of related pyrimidine compounds demonstrate planar ring arrangements with coplanar substituents, stabilized by nitrogen-hydrogen···nitrogen hydrogen bonds. Similar computational analysis for this compound predicts comparable structural features with additional considerations for the specific halogen substitution pattern. The dual halogen substitution creates unique steric and electronic environments that influence both molecular conformation and crystal packing arrangements.

属性

IUPAC Name |

5-bromo-6-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTOKOBUEJUSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-methylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of N-methylpyrimidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine and chlorine gas, at a specific temperature and pressure to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for the efficient production of this compound .

化学反应分析

Types of Reactions

5-bromo-6-chloro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry

5-Bromo-6-chloro-N-methylpyrimidin-4-amine has been identified as a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. Its inhibition can lead to reduced B-cell proliferation and survival, making it valuable in treating various B-cell malignancies such as leukemia and lymphoma .

Therapeutic Applications:

- Cancer Treatment: The compound is being investigated for its potential in treating hematological malignancies due to its ability to inhibit BTK.

- Autoimmune Diseases: It shows promise in managing diseases characterized by B-cell dysfunction, such as rheumatoid arthritis and lupus.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex heterocyclic compounds. Its halogenated structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles to form new compounds.

- Coupling Reactions: It can be employed in Suzuki-Miyaura coupling reactions to synthesize carbon-carbon bonds with other aromatic compounds.

Case Studies

-

BTK Inhibition Studies:

Recent studies have demonstrated that this compound effectively inhibits BTK activity in vitro, leading to decreased proliferation of malignant B-cells. These findings suggest its potential as a therapeutic agent against B-cell related cancers. -

Synthesis of Novel Derivatives:

Researchers have explored the use of this compound as a precursor for synthesizing novel pyrimidine derivatives with enhanced biological activity. For instance, modifications at the halogen positions have yielded compounds with improved potency against specific cancer cell lines. -

Development of Agrochemicals:

The compound's reactivity has also been harnessed in developing new agrochemical agents aimed at improving crop resistance against pathogens, showcasing its versatility beyond medicinal applications.

作用机制

The mechanism of action of 5-bromo-6-chloro-N-methylpyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the development and functioning of B-cells. By inhibiting BTK, the compound can disrupt the signaling pathway, leading to reduced B-cell proliferation and survival. This mechanism is particularly useful in treating B-cell related diseases.

相似化合物的比较

Halogenated Pyrimidines

- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6): Replaces the N-methyl group with a methylthio (-SMe) group. Molecular weight: 254.54 g/mol .

- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine: Features a nitro (-NO₂) group at position 5 and an N-phenyl substituent. Nitro groups increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions. The N-phenyl group introduces steric hindrance, reducing solubility .

Amino-Substituted Pyrimidines

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8):

- 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0):

Physicochemical and Structural Properties

Crystallographic Data

- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine: Crystal system: Monoclinic, space group P2₁/c. Intramolecular N–H⋯N hydrogen bond (2.982 Å) stabilizes the planar pyrimidine ring .

- 4,6-Dichloro-5-methoxypyrimidine (CAS 1044768-52-6):

Solubility and Stability

- N-Methyl vs. N,N-Dimethyl derivatives (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) show improved solubility due to reduced hydrogen-bonding capacity .

生物活性

5-Bromo-6-chloro-N-methylpyrimidin-4-amine is a heterocyclic compound characterized by its dual halogenation and N-methyl group. Its chemical structure, denoted as CHBrClN, positions it as a significant player in pharmacological research, particularly due to its role as a selective inhibitor of Bruton’s tyrosine kinase (BTK). This article delves into the biological activity of this compound, exploring its mechanisms, applications in medicine, and relevant research findings.

The primary biological activity of this compound stems from its inhibition of BTK, a crucial enzyme in B-cell receptor signaling pathways. By interfering with this signaling, the compound can effectively reduce B-cell proliferation and survival, making it a potential therapeutic agent for diseases characterized by B-cell dysfunction, such as certain leukemias and lymphomas.

Inhibition of BTK

Research has demonstrated that this compound exhibits potent inhibitory effects on BTK. This inhibition is particularly relevant in the context of hematological malignancies where aberrant B-cell signaling contributes to disease progression. The compound's selectivity for BTK over other kinases enhances its therapeutic potential while minimizing off-target effects.

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : In preclinical studies, this compound showed promising results in CLL models, significantly reducing tumor burden and improving survival rates in treated mice compared to controls.

- Non-Hodgkin Lymphoma : Another study indicated that this compound could inhibit the growth of non-Hodgkin lymphoma cell lines through its action on BTK, suggesting its potential utility in treating this type of cancer.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure Features | BTK Inhibition Potency | Unique Characteristics |

|---|---|---|---|

| 5-Bromo-N-methylpyrimidin-4-amine | Lacks chlorine atom | Moderate | Less selective than 5-bromo-6-chloro variant |

| 6-Chloro-N-methylpyrimidin-4-amine | Lacks bromine atom | Low | Weaker interaction with BTK |

| 5-Bromo-6-chloropyrimidin-4-amine | Lacks N-methyl group | Moderate | Similar but less effective due to structural differences |

This table illustrates the enhanced potency and selectivity of this compound as a BTK inhibitor compared to structurally similar compounds.

The compound can undergo various chemical reactions, including nucleophilic substitutions where bromine or chlorine atoms can be replaced. Its synthesis often involves straightforward methodologies prevalent in heterocyclic chemistry, making it accessible for further derivatization to enhance biological activity .

常见问题

Q. What synthetic methodologies are commonly employed for 5-bromo-6-chloro-N-methylpyrimidin-4-amine?

A palladium-catalyzed amination strategy is frequently utilized for halogenated pyrimidines. This method involves reacting chloro- or bromo-substituted pyrimidines with methylamine under catalytic conditions (e.g., Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ as a base in dioxane at 80–100°C). Reaction progress is monitored via TLC, and purification involves column chromatography followed by recrystallization . Key analytical tools include , , and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity.

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization typically includes:

- Nuclear Magnetic Resonance (NMR): and NMR spectra (recorded at 600 MHz) resolve substituent positions and confirm substitution patterns .

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and crystal packing. Software like SHELXL or OLEX2 refines structural parameters, with R factors < 0.05 indicating high precision .

- Melting Point Analysis: Determined using a Gallenkamp apparatus to assess purity (>95% typical) .

Q. What safety protocols are critical during synthesis?

- Handling Halogens: Use fume hoods, nitrile gloves, and eye protection due to the compound’s halogenated nature.

- Waste Disposal: Halogenated byproducts require segregation and disposal via certified hazardous waste facilities.

- Air-Sensitive Reagents: Store methylamine under inert gas (N₂/Ar) to prevent degradation .

Q. How can impurities be minimized during synthesis?

- Recrystallization: Use acetonitrile or ethanol for slow evaporation, yielding high-purity crystals (e.g., 313–315 K melting range) .

- Column Chromatography: Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate bromo/chloro isomers.

- Reaction Monitoring: TLC with UV visualization ensures intermediates are consumed before proceeding .

Q. What spectroscopic features distinguish this compound from analogs?

- NMR: Methyl groups ( 2.8–3.2 ppm) and aromatic protons ( 8.0–8.5 ppm) are diagnostic.

- HRMS: Exact mass calculation (e.g., C₅H₆BrClN₃: 248.9412 g/mol) confirms molecular formula.

- UV-Vis: Absorbance at 260–280 nm (π→π* transitions) differentiates pyrimidine cores from fused-ring systems .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when varying substituents?

Steric and electronic effects significantly impact amination efficiency. For example:

- Electron-Withdrawing Groups (e.g., NO₂): Increase reactivity at the 4-position but may hinder methylamine nucleophilic attack.

- Steric Hindrance: Bulkier substituents (e.g., phenyl groups) reduce yields by obstructing catalytic sites. Optimize ligand choice (e.g., Xantphos vs. BINAP) and temperature to mitigate these effects . Comparative studies using kinetic isotope effects (KIE) or Hammett plots can further elucidate mechanistic bottlenecks.

Q. What are best practices for refining crystallographic data of halogenated pyrimidines?

- Software: Use SHELXL for high-resolution refinement, applying restraints for disordered halogen atoms .

- Intermolecular Interactions: Analyze short Cl···N contacts (e.g., 3.094–3.100 Å) using Mercury or PLATON to identify halogen bonding .

- Validation: Cross-check CIF files with checkCIF (IUCr) to resolve ADDSYM alerts or high Rint values .

Q. How do intermolecular interactions influence crystal packing and stability?

In halogenated pyrimidines, Cl/Br···N and π-π stacking dominate:

- Halogen Bonding: Cl···N interactions (3.09–3.10 Å) stabilize layered structures along crystallographic axes .

- π-Stacking: Face-to-face aromatic interactions (3.5–4.0 Å spacing) enhance thermal stability (Tdec > 300°C).

- Hydrogen Bonding: N–H···Cl interactions further consolidate the lattice, as seen in related dichloroaniline derivatives .

Q. How can reaction pathways be optimized for regioselective bromination/chlorination?

- Directing Groups: Use –NH2 or –OCH3 to direct electrophilic substitution to the 5/6 positions.

- Metal-Mediated Halogenation: CuBr₂ or NCS in DMF selectively brominates/chlorinates at 100°C .

- Computational Guidance: DFT calculations (e.g., Gaussian) predict activation barriers for competing pathways .

Q. What strategies address discrepancies in biological activity across structural analogs?

- SAR Studies: Systematically vary substituents (e.g., Br vs. Cl, methyl vs. ethyl) and assay activity (e.g., kinase inhibition).

- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR).

- Solubility Optimization: Introduce polar groups (e.g., –OH, –SO3H) to enhance bioavailability without disrupting binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。